epi-Eudesmol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15051-81-7 | |
| Record name | epi-Eudesmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-eudesmol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Ecological Significance of 10 Epi Gamma Eudesmol
Distribution in Plant Essential Oils
10-epi-gamma-eudesmol is found in a diverse range of plant families, contributing to their aromatic profiles. Its concentration can vary significantly based on the plant's geographical origin, cultivar, and the specific part of the plant used for extraction.
Identification in Specific Plant Species
The essential oil of Pelargonium graveolens, commonly known as rose geranium, is highly valued in the fragrance and cosmetic industries. Research has consistently identified 10-epi-gamma-eudesmol as a notable component of this essential oil.
Studies have shown that the concentration of 10-epi-gamma-eudesmol in rose geranium oil can fluctuate. For instance, one analysis of the essential oil from the aerial parts of P. graveolens reported 10-epi-gamma-eudesmol at a concentration of 7.9%. nih.gov Another study focusing on different cultivars of rose-scented geranium found that the 'Bourbon' type contained 4.7–6.7% of this compound, while the 'CIM-Pawan' cultivar had a slightly lower range of 4.4–5.2%. tandfonline.comresearchgate.net Further research has highlighted its presence at 4.4% among sixty-seven identified constituents. ms-editions.cl The presence of 10-epi-gamma-eudesmol is considered a marker for distinguishing authentic Pelargonium graveolens oils. thieme-connect.com
| Study Focus | Concentration (%) | Reference |
|---|---|---|
| Aerial Parts | 7.9 | nih.gov |
| 'Bourbon' Cultivar | 4.7 - 6.7 | tandfonline.comresearchgate.net |
| 'CIM-Pawan' Cultivar | 4.4 - 5.2 | tandfonline.comresearchgate.net |
| General Analysis | 4.4 | ms-editions.cl |
Hedychium spicatum, a member of the ginger family, is an aromatic plant whose rhizomes yield an essential oil. This oil is characterized by the presence of various terpenoid compounds, including 10-epi-gamma-eudesmol.
Analysis of essential oils from H. spicatum collected from different locations in the Central Himalayas revealed the presence of 10-epi-gamma-eudesmol as a notable constituent. tandfonline.com In some collections, it was identified as a marker compound alongside 1,8-cineole. nih.gov Further studies on rhizome oil from various locations in Himachal Pradesh, India, also identified 10-epi-gamma-eudesmol as a major component. tandfonline.com The essential oil from the rhizome has been reported to contain significant quantities of this compound. rjpponline.org
| Study Focus | Finding | Reference |
|---|---|---|
| Central Himalayas Germplasm | Identified as a notable constituent. | tandfonline.com |
| Different Collections | Identified as a marker compound in some samples. | nih.gov |
| Himachal Pradesh Rhizomes | Identified as a major component. | tandfonline.com |
| Rhizome Aromatic Oil | Found in significant quantity. | rjpponline.org |
The essential oil of Amyris balsamifera, often referred to as West Indian Sandalwood, is known for its woody and balsamic aroma. 10-epi-gamma-eudesmol is a recognized constituent of this essential oil.
Multiple analyses have confirmed the presence of 10-epi-gamma-eudesmol in Amyris balsamifera essential oil. dutchhealthstore.comkanhanatureoils.com One study reported its concentration to be in the range of 4.00% to 12.00%. huiles-et-sens.com It is listed as one of the major compounds alongside valerianol (B1241482), elemol (B1671167), and other eudesmol isomers. oshadhi.co.uk
| Study Focus | Concentration (%) | Reference |
|---|---|---|
| General Analysis | 4.00 - 12.00 | huiles-et-sens.com |
| Major Components Analysis | Identified as a major compound. | oshadhi.co.uk |
Piper barbatum, a plant species found in the Andean region of Ecuador, is utilized in traditional medicine. Its essential oil has been analyzed for its chemical composition, revealing the presence of 10-epi-gamma-eudesmol.
A study on the essential oil from the leaves of Piper barbatum identified 10-epi-gamma-eudesmol at a concentration of 1.07%. researchoutreach.orgnih.govresearchgate.net Although not the most abundant compound, it was noted as one of the hydroxylated sesquiterpene molecules present in the oil. nih.govresearchgate.net
| Study Focus | Concentration (%) | Reference |
|---|---|---|
| Leaf Essential Oil | 1.07 | researchoutreach.orgnih.govresearchgate.net |
The essential oil from Aquilaria malaccensis, commonly known as Gaharu or agarwood, is highly prized for its complex and rich aroma. 10-epi-gamma-eudesmol is a significant component of this valuable essential oil.
Research on treated A. malaccensis essential oil found 10-epi-gamma-eudesmol to be a major constituent, comprising about 13.39% of the oil. cropj.com Another study on agarwood oil from Malaysia reported its concentration to be in the range of 3.87% to 3.95%. ikm.org.myresearchgate.net The presence of 10-epi-gamma-eudesmol is considered a signature compound, validating the source of the agarwood oil. cropj.comresearchgate.net An extraction study highlighted that a 2.12% yield of this compound could be achieved through accelerated solvent extraction.
| Study Focus | Concentration (%) | Reference |
|---|---|---|
| Treated Agarwood | 13.39 | cropj.com |
| Malaysian Agarwood Oil | 3.87 - 3.95 | ikm.org.myresearchgate.net |
| Extraction Yield (ASE) | 2.12 (yield) |
Zingiber zerumbet (Shampoo Ginger)
In Zingiber zerumbet, also known as shampoo ginger, 10-epi-gamma-eudesmol is produced by the enzyme beta-eudesmol (B191218) synthase. uniprot.orgwikipedia.orgwikiwand.com This enzyme is also responsible for the synthesis of other sesquiterpenes, including beta-eudesmol, alpha-eudesmol, and aristolene. uniprot.orgwikipedia.org Research has shown that a recombinant enzyme from Zingiber zerumbet produces a mixture of these compounds, with 10-epi-gamma-eudesmol being one of the smaller components. wikipedia.org The gene responsible for this enzyme, ZSS2, has been identified, and its expression in E. coli has confirmed the production of this suite of sesquiterpenes. ebi.ac.uk
Alpinia japonica
The compound 10-epi-gamma-eudesmol has been isolated from the rhizomes of Alpinia japonica. nih.govrsc.orgplantaedb.com Further research on this plant has identified related eudesmane-type sesquiterpenoids, indicating a complex chemical profile within this species. dtic.mil
Eugenia langsdorffii
Studies on Eugenia langsdorffii have revealed the presence of 10-epi-gamma-eudesmol in both its leaves and fruits. nih.govresearchgate.netscielo.brscielo.brresearchgate.net Notably, the essential oil from the fruit contains a significantly higher concentration of this compound, where it is a major constituent at 35.7%. nih.govresearchgate.netscielo.brscielo.brresearchgate.net In contrast, the leaf oil contains a lower amount of 10-epi-gamma-eudesmol (10.6%), with other compounds like epi-longipinanol and gamma-eudesmol (B72145) being more prominent. nih.govresearchgate.net The variation in the chemical composition of the essential oils from different parts of the plant suggests distinct physiological roles.
Cyclopia subternata (Honeybush)
In fermented honeybush (Cyclopia subternata), 10-epi-gamma-eudesmol is one of the volatile organic compounds identified. acs.orgresearchgate.net Olfactory analysis has characterized its aroma as "honeybush-like," contributing to the characteristic scent of this herbal tea. acs.orgresearchgate.net
Ferula assa-foetida
The oleo-gum-resin of Ferula assa-foetida is another source of 10-epi-gamma-eudesmol. smolecule.comresearchgate.netnih.gov The chemical composition of the essential oil can vary depending on the collection time and geographical location. researchgate.netnih.govasianpubs.org In some samples, 10-epi-gamma-eudesmol is a major component, second only to sulfur-containing compounds. For instance, one study reported its concentration at 19.21% in the essential oil. researchgate.net Another analysis of oleo-gum-resin collected in mid-June found 10-epi-gamma-eudesmol at 15.1%. nih.gov In contrast, samples from different Iranian localities showed varying percentages, such as 12.7% and 18.7% in the root oil. asianpubs.org More recent analysis has also confirmed its presence in the essence from Tabas. chemmethod.com
Artemisia annua
10-epi-gamma-eudesmol has been reported as a constituent of Artemisia annua. nih.govmdpi.comgenome.jpplantaedb.com While this plant is most famous for producing the antimalarial compound artemisinin, it also synthesizes a diverse array of other terpenoids. mdpi.com The presence of 10-epi-gamma-eudesmol has been noted in various cultivars of A. annua, although its concentration can be relatively low. For example, in one study, it was found at a concentration of 0.35% in the essential oil from one planting density in the first year of cultivation. mdpi.com
Eremanthus erythropappus
The essential oil from the inflorescences of Eremanthus erythropappus contains 10-epi-gamma-eudesmol, albeit in smaller quantities (1.3%). nih.govresearchgate.net This plant, commonly known as candeia, is utilized in folk medicine, and its essential oil has a complex composition of mono- and sesquiterpenes. researchgate.net
Ecological Significance
The presence of 10-epi-gamma-eudesmol in these diverse plant species suggests it may play various ecological roles.
In Eugenia langsdorffii, the essential oils from both the leaves and fruits, which contain 10-epi-gamma-eudesmol, have demonstrated acaricidal properties against the two-spotted spider mite (Tetranychus urticae). researchgate.netscielo.brscielo.br This suggests a defensive function for the compound, protecting the plant from herbivorous mites.
The essential oil of Ferula assa-foetida, containing 10-epi-gamma-eudesmol, has shown antifungal and antibacterial activities. researchgate.netnih.gov This points to a role in defending the plant against microbial pathogens.
In Artemisia annua, the essential oil has been shown to have phytotoxic effects, inhibiting the seed germination of certain weeds. mdpi.com This allelopathic potential could give A. annua a competitive advantage in its natural environment.
Furthermore, research has indicated that (-)-10-epi-γ-eudesmol, isolated from geranium oil, exhibits repellent activity against the lone star tick (Amblyomma americanum), suggesting a role in deterring ectoparasites. dtic.mil
Data Tables
Table 1: Occurrence of 10-epi-gamma-Eudesmol in Various Plant Species
| Plant Species | Common Name | Plant Part | Concentration (%) | Reference(s) |
| Zingiber zerumbet | Shampoo Ginger | Rhizome | Present, minor component | uniprot.org, wikipedia.org |
| Alpinia japonica | Rhizome | Present | nih.gov, rsc.org, plantaedb.com | |
| Eugenia langsdorffii | Fruit | 35.7 | nih.gov, researchgate.net, scielo.br, scielo.br, researchgate.net | |
| Eugenia langsdorffii | Leaf | 10.6 | nih.gov, researchgate.net | |
| Cyclopia subternata | Honeybush | Fermented leaves/twigs | Present | acs.org, researchgate.net |
| Ferula assa-foetida | Oleo-gum-resin | 15.1 - 19.21 | researchgate.net, nih.gov | |
| Ferula assa-foetida | Root | 12.7 - 18.7 | asianpubs.org | |
| Artemisia annua | Aerial parts | 0.35 | mdpi.com | |
| Eremanthus erythropappus | Candeia | Inflorescences | 1.3 | nih.gov, researchgate.net |
Occurrence in Specific Plant Organs and Tissues
The distribution of 10-epi-gamma-eudesmol is not uniform throughout the plant; its concentration can vary significantly between different organs and tissues. For instance, in Pinus pinea, it has been identified in the needles. bibliotekanauki.plresearchgate.net In Tanacetum balsamita, it has been detected in the leaves and flowers. mdpi.com The female cones of Cryptomeria japonica at different developmental stages also show varying amounts of this compound. mdpi.com Furthermore, studies on Pelargonium graveolens have often utilized the herbaceous parts for essential oil distillation, where 10-epi-gamma-eudesmol can be found. researchgate.net
Environmental and Geographical Influences on 10-epi-gamma-Eudesmol Content
The production and accumulation of 10-epi-gamma-eudesmol are not solely determined by genetics but are also significantly shaped by external factors.
Chemotype Differentiation and Authentication Markers
The presence or absence, as well as the relative abundance, of 10-epi-gamma-eudesmol can serve as a chemical marker to differentiate between various plant chemotypes and to authenticate commercial products.
In the case of Pelargonium graveolens (rose-scented geranium), 10-epi-γ-eudesmol is a key marker for distinguishing between different cultivars. thieme-connect.comthieme-connect.com Specifically, its presence helps to differentiate the Egyptian and Bourbon/China cultivars. thieme-connect.comthieme-connect.com This makes it a crucial compound for the quality control and authentication of commercial geranium oils. researchgate.net Similarly, in Aquilaria species, which produce the valuable resinous wood known as agarwood, 10-epi-γ-eudesmol is one of the significant compounds used for species classification and authentication of their essential oils. iaescore.com
The following table summarizes the role of 10-epi-gamma-eudesmol as a chemotype marker in different plant species:
| Plant Species | Role of 10-epi-gamma-Eudesmol | References |
| Pelargonium graveolens | Distinguishes between Egyptian and Bourbon/China cultivars. | thieme-connect.comthieme-connect.com |
| Aquilaria spp. | Aids in species classification and authentication of essential oils. | iaescore.com |
| Dittrichia viscosa | Characterizes populations from island habitats. | researchgate.netsmujo.id |
Impact of Habitat Conditions on Biosynthesis and Accumulation
Environmental and geographical factors play a crucial role in the biosynthesis and accumulation of 10-epi-gamma-eudesmol in plants. Studies have shown that variations in location, climate, and soil conditions can lead to significant differences in the chemical composition of essential oils. researchgate.net
For example, research on Dittrichia viscosa growing in an abandoned mining area showed a different essential oil profile compared to those from unpolluted areas, with 10-epi-gamma-eudesmol being a main compound in the plants from the ex-mining site. biocrick.com This suggests that soil composition and potential stressors can influence the production of this compound. Similarly, the chemical composition of Pinus pinea needles has been observed to vary based on geographic location and climatic conditions. bibliotekanauki.pl A study on Ferula foetida also indicated that altitude can affect the chemical constituents of its root essential oil, with 10-epi-γ-eudesmol being present in samples from certain elevations. areeo.ac.ir
Proposed Ecological Roles and Interactions
The presence of 10-epi-gamma-eudesmol in plants is believed to serve several ecological functions, although research in this area is ongoing. Sesquiterpenoids, in general, are known for their roles in plant defense against herbivores and pathogens. researchgate.net The insect repellent properties of geranium oil, which contains 10-epi-γ-eudesmol, suggest a potential role for this compound in deterring insects. thieme-connect.comthieme-connect.com In fact, studies have shown that (-)-10-epi-γ-eudesmol exhibits repellency against ticks. scilit.com Furthermore, its presence in plants growing in challenging environments, such as the aforementioned mining area, hints at a possible role in the plant's adaptation and stress response mechanisms. biocrick.com
Role in Plant Defense Mechanisms
10-epi-gamma-Eudesmol plays a role in the defense systems of plants. Research indicates that this compound contributes to a plant's resistance against herbivores and pathogens. Its presence in essential oils can deter pests, acting as a repellent. smolecule.com For instance, studies have shown its effectiveness as a tick repellent. smolecule.com The production of such secondary metabolites is a common strategy employed by plants to protect themselves from various environmental threats. The sedative effect observed in Baccharis uncinella has been linked to the ratio of monoterpene to sesquiterpene compounds, including 10-epi-gamma-eudesmol, suggesting its role in ecological interactions related to plant protection. mdpi.com
Biosynthetic Pathways and Enzymatic Mechanisms of 10 Epi Gamma Eudesmol
Core Biosynthetic Route: Farnesyl Diphosphate (B83284) to 10-epi-gamma-Eudesmol
The journey to create 10-epi-gamma-eudesmol begins with a common precursor for all sesquiterpenoids: farnesyl diphosphate (FPP). smolecule.com The biosynthesis is a multi-step process initiated by the cyclization of FPP. smolecule.com This crucial step is orchestrated by enzymes known as terpene cyclases. smolecule.com
The reaction starts with the removal of the diphosphate group from FPP, a process aided by a magnesium ion-coordinated aspartate-rich motif (DDXXD) found in class I cyclases. smolecule.com This departure of the diphosphate group results in the formation of an allylic carbocation. This highly reactive intermediate then undergoes a series of transformations, including hydride shifts and cyclizations, which ultimately lead to the formation of the characteristic eudesmane (B1671778) skeleton of 10-epi-gamma-eudesmol. smolecule.com The entire reaction can be summarized as:
(2E,6E)-farnesyl diphosphate + H₂O ⇌ 10-epi-γ-eudesmol + diphosphate. wikipedia.orgqmul.ac.ukwikiwand.com
Enzymatic Catalysis: 10-epi-gamma-Eudesmol Synthase (EC 4.2.3.84)
The primary enzyme responsible for the synthesis of 10-epi-gamma-eudesmol is 10-epi-gamma-eudesmol synthase, classified under EC number 4.2.3.84. wikipedia.orgqmul.ac.ukwikiwand.com Its systematic name is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (10-epi-γ-eudesmol-forming). wikipedia.orgqmul.ac.uk This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate and water into 10-epi-gamma-eudesmol and diphosphate. wikiwand.comcreative-enzymes.comcreative-enzymes.com
Characterization and Activity of Recombinant Enzymes
To better understand its function, 10-epi-gamma-eudesmol synthase has been produced as a recombinant enzyme. Studies on the recombinant enzyme from shampoo ginger (Zingiber zerumbet) have provided significant insights into its activity. wikipedia.orgqmul.ac.ukwikiwand.com This particular enzyme, also known as ZSS2, is involved in the plant's defense mechanisms, producing beta-eudesmol (B191218) which has antifungal properties. uniprot.org
Similarly, a novel sesquiterpene synthase responsible for producing 10-epi-gamma-eudesmol has been characterized in rose-scented pelargoniums (Pelargonium × hybridum). frontiersin.orgnih.gov The expression of the gene encoding this enzyme, PhEDS, showed a strong correlation with the accumulation of 10-epi-gamma-eudesmol in certain cultivars. frontiersin.orgnih.gov
Co-production of Related Sesquiterpenoids
An interesting characteristic of 10-epi-gamma-eudesmol synthase is its ability to produce a mixture of related sesquiterpenoids, not just a single product. The recombinant enzyme from Zingiber zerumbet, for instance, yields a variety of compounds. wikipedia.orgqmul.ac.ukwikiwand.com The major product is β-eudesmol, but significant amounts of 10-epi-γ-eudesmol, α-eudesmol, and aristolene are also formed. wikipedia.orgqmul.ac.ukwikiwand.com
This product diversity arises from slight variations in the reaction pathway following the initial cyclization of farnesyl diphosphate. smolecule.com The flexibility of the enzyme's active site allows for different carbocation intermediates to be formed and subsequently converted into a range of final products. smolecule.com
| Product | Percentage from Recombinant Zingiber zerumbet Enzyme |
| β-Eudesmol | 62.6% qmul.ac.uk |
| 10-epi-γ-Eudesmol | 16.8% qmul.ac.uk |
| α-Eudesmol | 10% qmul.ac.uk |
| Aristolene | 5.6% qmul.ac.uk |
Relationship to Eudesmane Sesquiterpene Biosynthesis
The biosynthesis of 10-epi-gamma-eudesmol is intrinsically linked to the broader family of eudesmane sesquiterpenoids. smolecule.comnih.gov These compounds share a common bicyclic carbon skeleton. smolecule.com The formation of this skeleton often proceeds through a germacrene intermediate. beilstein-journals.orgnih.gov Following the initial cyclization of farnesyl diphosphate, the resulting germacrene can be reprotonated, leading to a second cyclization that forms the eudesmane framework. beilstein-journals.orgnih.gov
The stereochemistry of 10-epi-gamma-eudesmol, specifically the orientation at carbon 10, is determined by the precise folding of the farnesyl diphosphate molecule within the enzyme's active site. smolecule.com The enzyme guides the precursor into a specific conformation that leads to the "epi" configuration at this position. smolecule.com
Strategies for Metabolic Engineering of 10-epi-gamma-Eudesmol Production
The potential applications of eudesmane sesquiterpenoids have driven research into metabolic engineering strategies to increase their production. One successful approach involves the use of microbial hosts like Escherichia coli.
In a notable study, the gene for β-eudesmol synthase from Zingiber zerumbet (which also produces 10-epi-gamma-eudesmol) was co-expressed in E. coli with a gene cluster encoding six enzymes of the mevalonate (B85504) pathway. ebi.ac.uk The mevalonate pathway is a fundamental metabolic route that produces the building blocks for isoprenoids, including farnesyl diphosphate. By enhancing the supply of this precursor, the engineered E. coli, when fed with mevalonate, was able to produce a similar profile of sesquiterpenes as the in vitro enzyme assay, with β-eudesmol yields reaching 100 mg/L. ebi.ac.uk This demonstrates the feasibility of using metabolically engineered microorganisms for the production of these valuable compounds.
Another strategy to boost production in engineered yeast (Saccharomyces cerevisiae) involves overexpressing key enzymes in the native mevalonate pathway, such as isopentenyl diphosphate isomerase (IDI) and FPP synthase (encoded by the ERG20 gene), alongside the sesquiterpene synthase gene. portlandpress.com Overexpression of IDI, in particular, has been shown to be more effective in increasing the production of eudesmane-type sesquiterpenes. portlandpress.com
Isolation, Extraction, and Purification Methodologies for 10 Epi Gamma Eudesmol
Conventional Extraction Techniques
Traditional methods for extracting 10-epi-gamma-eudesmol primarily involve distillation and solvent extraction. These techniques have been widely used due to their simplicity and effectiveness in separating volatile compounds from plant matrices.
Steam distillation is a common method for extracting essential oils rich in volatile compounds like 10-epi-gamma-eudesmol from plant materials. smolecule.comevitachem.com This technique involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water. In a study on geranium oil, steam distillation was used to extract an essential oil that was then analyzed for its repellent activity against ticks, with (-)-10-epi-γ-eudesmol being identified as an active compound. dtic.mil
Hydrodistillation is another traditional method where plant material is boiled in water to extract volatile compounds. smolecule.comevitachem.com This process is often used for extracting essential oils from various plant parts. For instance, hydrodistillation of Aquilaria malaccensis (gaharu) wood yielded 0.18% of 10-epi-γ-eudesmol. The process typically involves a 4-hour distillation at 100°C. While this method is gentle on heat-sensitive compounds, its efficiency can be limited, especially with dense materials like resinous woods. In one study, the recovered oil from hydrodistillation contained 5.08% of total target compounds, with 10-epi-γ-eudesmol making up 1.8% of that. Research on Aquilaria crassna involved hydrodistillation for 72 hours, yielding essential oils where 10-epi-γ-eudesmol was identified as a component, with percentages ranging from 1.28% to 2.11% in the oils from different locations. mdpi.com
Soxhlet extraction is a continuous solid-liquid extraction method that utilizes a solvent to extract compounds from a solid material. In the context of 10-epi-gamma-eudesmol, Soxhlet extraction of gaharu wood using hexane (B92381) or dichloromethane (B109758) has been reported to yield 1.67% of the compound. This method involves a continuous reflux of the solvent, which ensures thorough dissolution of the target compound over a period of 6 to 8 hours. However, the prolonged heating involved in this process can pose a risk of degrading thermally sensitive compounds, such as hydroxylated terpenoids, necessitating careful temperature control below 60°C. Studies on Aquilaria malaccensis have shown that Soxhlet extraction with n-hexane as the solvent at its boiling point (68.7°C) is a viable method. frim.gov.my
Advanced and High-Efficiency Extraction Methods
To overcome the limitations of conventional methods, advanced extraction techniques have been developed to improve efficiency and yield.
Accelerated Solvent Extraction (ASE) is a modern technique that employs elevated temperatures (50–200°C) and pressures (1,500–2,000 psi) to enhance the extraction efficiency of target compounds. This method has been successfully applied to the extraction of 10-epi-γ-eudesmol from Aquilaria malaccensis. The use of solvents like ethanol (B145695) or hexane under high pressure and temperature disrupts the plant cell matrix more effectively, leading to a faster extraction process, typically around 15-20 minutes per cycle.
Studies comparing different extraction methods for Aquilaria malaccensis have demonstrated the superiority of Accelerated Solvent Extraction (ASE) in terms of yield and efficiency. frim.gov.myresearchgate.net ASE provided the highest oil recovery at 2.12%, followed by Soxhlet extraction at 1.67%, and hydrodistillation with the lowest yield at 0.18%. frim.gov.myresearchgate.net Furthermore, the total percentage of five specific chemical compounds, including 10-epi-γ-eudesmol, was highest in the oil extracted by ASE (21.60%), compared to Soxhlet (9.51%) and hydrodistillation (5.08%). frim.gov.myresearchgate.net ASE and Soxhlet methods were able to extract all five target compounds, while hydrodistillation only managed to extract three, which included α-agarofuran, 10-epi-γ-eudesmol, and agarospirol (B1665057). frim.gov.mygaharujinkou.com The higher efficiency of ASE is attributed to its ability to rapidly disrupt plant cell matrices, significantly reducing the extraction time compared to the other methods.
**Table 1: Comparative Performance of Extraction Methods for 10-epi-γ-Eudesmol from *Aquilaria malaccensis***
| Extraction Method | Yield (%) | Total Target Compounds (%) | Extraction Time | Thermal Degradation Risk |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | 2.12 frim.gov.myresearchgate.net | 21.60 frim.gov.myresearchgate.net | 20 min | Low |
| Soxhlet Extraction | 1.67 frim.gov.myresearchgate.net | 9.51 frim.gov.myresearchgate.net | 8 hours | Moderate |
| Hydrodistillation | 0.18 frim.gov.myresearchgate.net | 5.08 frim.gov.myresearchgate.net | 4 hours | Low |
Data adapted from Sulaiman et al. (2015).
Purification Strategies
The isolation and purification of 10-epi-gamma-eudesmol from complex natural extracts, such as essential oils, necessitate multi-step strategies to achieve high purity. The choice of method depends on the initial concentration of the compound, the nature of impurities, and the desired scale of purification. Common strategies involve exploiting the compound's physicochemical properties through various chromatographic and separation techniques.
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility at a given temperature. While specific detailed protocols for the fractional crystallization of 10-epi-gamma-eudesmol are not extensively documented in the available literature, the principle relies on carefully cooling a saturated solution to induce the crystallization of the less soluble components first.
A related and often preceding technique is fractional distillation, which separates compounds based on boiling points. This is particularly useful for purifying components of essential oils. For instance, crude extracts containing 10-epi-gamma-eudesmol can be subjected to fractional distillation under reduced pressure. One industrial protocol specifies distillation at 80°C under a reduced pressure of 15 mmHg, which can yield 10-epi-gamma-eudesmol at a purity exceeding 95%. This preliminary purification by distillation yields a concentrated fraction that could then potentially be further purified by fractional crystallization.
Preparative Gas Chromatography (GC)
Preparative Gas Chromatography (pGC) is a powerful technique for separating and purifying volatile compounds like sesquiterpene alcohols from complex mixtures. oup.com It operates on the same principles as analytical GC but is scaled up to handle larger sample volumes, allowing for the collection of purified fractions. oup.com
The pGC system is fundamentally composed of a specialized injector for large sample volumes, a high-capacity column, a gas splitter at the column's exit, and a collection device or trap to capture the target compound as it elutes. oup.com This method is considered an ideal approach for isolating volatile components from natural materials such as essential oils. oup.com The successful application of pGC is crucial in the fine chemical, flavor, and fragrance industries. oup.com
While specific pGC run parameters for 10-epi-gamma-eudesmol are not detailed, analytical Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for its quantification and validation, indicating its suitability for gas-phase separation. Key analytical parameters that would inform a preparative method have been established.
Table 1: Analytical GC-MS Validation Parameters for 10-epi-gamma-Eudesmol
| Parameter | Value | Column Details |
|---|---|---|
| Retention Time | 17.10 min | DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Limit of Detection (LOD) | 0.1 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Not Applicable |
Data adapted from Sulaiman et al. (2015).
These analytical data confirm the compound's volatility and provide a basis for developing a scaled-up preparative GC method for its purification.
Column Chromatography Approaches
Column chromatography is one of the most versatile and widely used methods for the purification of 10-epi-gamma-eudesmol from plant extracts. The technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. Various stationary phases, including silica (B1680970) gel, reversed-phase materials, and size-exclusion gels, have been successfully employed.
A notable example involves the isolation of (-)-10-epi-γ-eudesmol from geranium oil. dtic.mil The purification was achieved in two steps using flash chromatography on a silica gel cartridge. dtic.mil The essential oil was first loaded onto the cartridge and then eluted using a gradient of hexane and methylene (B1212753) chloride. dtic.mil
In other studies, different chromatographic systems have been utilized. Low-pressure preparative column chromatography has been carried out using both normal-phase silica gel (230–400 mesh) and reversed-phase C-18 material (LiChroprep RP-18). nih.gov Furthermore, Sephadex LH-20, a size-exclusion chromatography resin, has been used in the purification of natural products from Cryptomeria japonica, which contains 10-epi-gamma-eudesmol. mdpi.com
Table 2: Column Chromatography Methods for 10-epi-gamma-Eudesmol Purification
| Stationary Phase | Mobile Phase System | Source Material/Context | Reference |
|---|---|---|---|
| Silica Gel (Flash Chromatography) | Hexane/Methylene Chloride (gradient) | Geranium (Pelargonium graveolens) essential oil | dtic.mil |
| Silica Gel (Low Pressure) | Not specified | Lepechinia mutica extracts | nih.gov |
| Reversed-Phase C-18 (Low Pressure) | Not specified | Lepechinia mutica extracts | nih.gov |
| Sephadex LH-20 | Not specified | Cryptomeria japonica extracts | mdpi.com |
The selection of the column chromatography approach depends on the polarity of the target compound and the surrounding impurities in the extract. Normal-phase chromatography with silica gel is effective for separating compounds of varying polarity, while reversed-phase chromatography is suitable for separating less polar to moderately polar compounds in aqueous/organic mobile phases. Sephadex LH-20 separates molecules based on their size and is often used as a final polishing step.
Chemical Synthesis and Derivative Research of 10 Epi Gamma Eudesmol
Total and Partial Synthetic Routes
The construction of the characteristic eudesmane (B1671778) skeleton of 10-epi-gamma-eudesmol has been approached through various synthetic strategies, including both total and partial syntheses from readily available precursors.
Synthesis from Dihydrocarvone and Other Precursors
A notable and efficient route for the synthesis of 10-epi-gamma-eudesmol starts from the chiral monoterpene (+)-dihydrocarvone. researchgate.netnih.govresearchgate.net This precursor provides a foundational stereochemical framework, which is then elaborated through a series of reactions to construct the final bicyclic structure of the target molecule. This approach is valued for its cost-effectiveness and its ability to produce not only 10-epi-gamma-eudesmol but also other related sesquiterpenes. nih.govresearchgate.net The key steps in these syntheses often involve substrate-directed reactions to control the stereochemistry at specific carbon centers, such as C-4 and C-5. researchgate.net
Researchers have also developed facile synthetic routes from (+)-dihydrocarvone to produce seco-eudesmanes, which are derivatives of the eudesmane skeleton where a carbon-carbon bond has been cleaved. nih.govresearchgate.net These methods are particularly useful for synthesizing 4,5-seco-eudesman-type and iphionan-type sesquiterpenes. nih.govresearchgate.net
Intramolecular Diels-Alder Approaches to Eudesmane Scaffolds
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of polycyclic systems, including the decalin core of eudesmane sesquiterpenoids. rsc.org This strategy has been successfully employed in the synthesis of various eudesmane-type terpenoids. researchgate.netthieme.de The IMDA reaction allows for the stereoselective formation of the trans-fused decalin system, which is a key structural feature of many eudesmanes. researchgate.netthieme.de By carefully designing the acyclic precursor, chemists can control the stereochemical outcome of the cyclization, leading to the desired eudesmane scaffold. rsc.orgresearchgate.netresearchgate.net The use of furan (B31954) moieties in what is known as the intramolecular Diels-Alder furan (IMDAF) reaction has also proven to be a versatile method for creating the 6-membered rings found in these structures. researchgate.net
Role as a Precursor in Complex Organic Synthesis
Beyond its own synthesis, 10-epi-gamma-eudesmol serves as a valuable precursor in the synthesis of more intricate organic molecules. Its inherent stereochemistry and functional groups make it an ideal starting point for a variety of chemical transformations. For instance, it has been utilized in the stereocontrolled synthesis of other dihydroxylated eudesmane derivatives. researchgate.net The total synthesis of neohedycaryol, a germacrane (B1241064) sesquiterpene, has been accomplished, and its chemical conversion into α-, β-, and γ-eudesmol has been demonstrated, highlighting the interconnectedness of these natural products. rug.nlebi.ac.uk
Synthesis of 10-epi-gamma-Eudesmol Derivatives
The chemical modification of 10-epi-gamma-eudesmol leads to a range of derivatives with potentially new or enhanced properties. These transformations often target the hydroxyl group or the double bond within the molecule.
Formation of Eudesmone and Dihydro-eudesmol
10-epi-gamma-eudesmol can be chemically transformed into other eudesmane derivatives through oxidation and reduction reactions. For example, oxidation of the hydroxyl group can yield the corresponding ketone, eudesmone. Conversely, reduction of the double bond can lead to the formation of dihydro-eudesmol. plos.org These derivatives are also found in nature and are of interest for their own biological activities.
Stereochemical Purity and Reproducibility in Derivative Synthesis
Ensuring the stereochemical purity and reproducibility of the synthesis of 10-epi-gamma-eudesmol derivatives is of paramount importance. The stereochemistry of the final product is dictated by the starting material and the reaction conditions employed. Advanced analytical techniques, such as Nuclear Overhauser effect spectroscopy (NOESY), are crucial for confirming the stereochemical integrity of the synthesized derivatives. The conformational constraints of the eudesmane skeleton play a significant role in directing the stereochemical outcome of reactions. smolecule.com For instance, the relative orientation of substituents on the decalin ring can influence the accessibility of reagents to specific reaction sites.
Synthesis of Seco-eudesmane Derivatives
The cleavage of the C4-C5 bond in the eudesmane skeleton leads to the formation of 4,5-secoeudesmane derivatives. These derivatives are a significant subgroup of sesquiterpenoids, and their synthesis has been an area of active research. A notable synthetic route has been developed for 4,5-dioxo-10-epi-4,5-seco-gamma-eudesmane and 4,5-dioxo-10-epi-4,5-seco-gamma-eudesmol starting from (+)-dihydrocarvone. nih.govresearchgate.net This method is recognized for being highly economical as it avoids the use of expensive reagents and is particularly suitable for producing 4,5-seco-eudesman-type and iphionan-type sesquiterpenes that feature a double bond at the C11 and C12 positions. nih.govresearchgate.net
The general class of 4,5-secoeudesmanes includes various diketone eudesmanes found in nature. The synthesis of these compounds can also be approached through biosynthetic pathways, which can offer more direct routes from a suitable natural product with an established absolute stereochemistry. For instance, lead tetraacetate oxidation of certain sesquiterpene alcohols has been shown to yield 4,5-secoeudesmane compounds.
From the plant Iphiona scabra, a 4,5-secoeudesmane diketone has been identified. Additionally, studies on Cyperus rotundus have led to the isolation of new sesquiterpenoids with a 4,5-secoeudesmane carbon skeleton, and their structures were confirmed through synthesis from (+)-dihydrocarvone. researchgate.net
| Compound Name |
| (+)-dihydrocarvone |
| 10-epi-gamma-Eudesmol |
| 4,5-dioxo-10-epi-4,5-seco-gamma-eudesmane |
| 4,5-dioxo-10-epi-4,5-seco-gamma-eudesmol |
Stereochemical Challenges and Characterization in Synthesis
The synthesis and characterization of 10-epi-gamma-eudesmol and its related eudesmane sesquiterpenoids are accompanied by significant stereochemical challenges. A primary difficulty lies in the unambiguous determination of the absolute stereochemistry, particularly at the C10 position, which defines it as an epi isomer. thieme-connect.comresearchgate.net
A major challenge is the misidentification that can occur due to overlapping chromatographic data with its isomers, such as gamma-eudesmol (B72145). Standard analytical techniques are often insufficient to resolve these closely related structures. Consequently, more advanced methods like multi-dimensional NMR spectroscopy or chiral gas chromatography-mass spectrometry (GC-MS) are necessary for accurate characterization and to distinguish between stereoisomers.
The synthesis of eudesmane sesquiterpenoids often involves controlling the stereochemistry at multiple centers. For example, in the enantioselective synthesis of (+)-carissone, a key step was the palladium-catalyzed enantioselective alkylation to create the C10 all-carbon quaternary center, followed by a diastereoselective hydrogenation to establish the desired syn stereochemistry at C7. acs.org The stereochemical aspects of cyclization reactions are also crucial, as the conformation of precursors can dictate the stereochemical outcome of the final eudesmane products. rug.nl
Chromatographic Techniques for Identification and Quantification
Chromatography, particularly in tandem with mass spectrometry, stands as a cornerstone for the analysis of 10-epi-gamma-eudesmol in complex mixtures such as essential oils.
Gas Chromatography-Mass Spectrometry (GC-MS) as Primary Method
Gas chromatography-mass spectrometry (GC-MS) is the principal and most widely employed method for the identification and quantification of 10-epi-gamma-eudesmol. This technique is routinely used in the analysis of essential oils from various plant sources, including Aquilaria species (agarwood) and Amyris balsamifera, where 10-epi-gamma-eudesmol is a significant constituent. cropj.comjadebloom.com In GC-MS analysis, 10-epi-gamma-eudesmol is identified based on its characteristic mass spectrum, with a molecular ion peak at m/z 222, corresponding to its molecular weight.
The compound is a key marker for distinguishing authentic plant oils, such as that of Pelargonium graveolens, from adulterated versions. Its presence and concentration are also used to assess the quality of agarwood oil. researchgate.netuitm.edu.my For instance, in treated Aquilaria malaccensis, 10-epi-gamma-eudesmol can be a major component, with concentrations around 13.39% being reported in the essential oil. cropj.com Similarly, analyses of Amyris essential oil have shown significant percentages of this compound. jadebloom.com The analysis is typically performed using a non-polar capillary column, such as a DB-5MS or HP-5MS.
Retention Indices and Spectral Matching for Confirmation
To ensure accurate identification and to differentiate 10-epi-gamma-eudesmol from its co-eluting isomers, retention indices (RIs) are used in conjunction with mass spectral library matching. researchgate.net The retention index provides a standardized measure of a compound's elution time relative to a series of n-alkane standards. For 10-epi-gamma-eudesmol, reported retention indices vary depending on the specific GC column and analytical conditions.
On an HP-5 MS column, retention indices for 10-epi-gamma-eudesmol have been reported to be in the range of 870–898. Another source reports a retention index of 1623. imsc.res.in The retention time is also a key parameter, with values such as 17.10 minutes on a DB-5MS column being documented. Confirmation of the compound's identity is achieved by comparing its experimentally obtained mass spectrum and retention index with values from established spectral libraries and scientific literature. nist.gov
Quantitative Analysis Protocols and Calibration
For the quantification of 10-epi-gamma-eudesmol, validated GC-MS protocols are employed. These methods typically involve the creation of a calibration curve using a pure standard of the compound over a specific concentration range, for example, 10–500 µg/mL. The linearity of the detector response is confirmed by a high coefficient of determination (R²) for the calibration curve, which should be greater than 0.99.
The sensitivity of the analytical method is defined by the limit of detection (LOD) and the limit of quantification (LOQ). For 10-epi-gamma-eudesmol, reported LOD and LOQ values can be as low as 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the GC-MS technique for this compound. These rigorous quantitative protocols are essential for accurately determining the concentration of 10-epi-gamma-eudesmol in various samples, which is crucial for quality control and research purposes. uitm.edu.my
Chiral Gas Chromatography (GC) for Enantiomeric Analysis
While standard GC-MS is effective for general identification, chiral gas chromatography is necessary for the separation of enantiomers. gcms.czresearchgate.net Although specific studies focusing solely on the enantiomeric separation of 10-epi-gamma-eudesmol are not prevalent, the technique is widely applied to other chiral terpenoids. researchgate.net The misidentification of eudesmol isomers is a known issue due to overlapping chromatographic data, making advanced techniques like chiral GC essential for accurate resolution.
Chiral GC columns, which contain derivatized cyclodextrins as stationary phases, are designed to differentiate between enantiomers. gcms.czresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the analytical conditions are critical for achieving successful separation. This level of analysis is particularly important in pharmacology and for understanding the biological activity of specific stereoisomers.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural and stereochemical determination of 10-epi-gamma-eudesmol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹³C-NMR, is a powerful tool for resolving the stereochemistry of eudesmol isomers. mdpi.com The chemical shifts of the carbon atoms in the molecule are highly sensitive to their stereochemical environment. By comparing the ¹³C-NMR spectra of different isomers, such as γ-eudesmol and 10-epi-γ-eudesmol, their distinct structures can be confirmed. mdpi.com
A notable difference in the ¹³C-NMR spectra of γ-eudesmol and 10-epi-γ-eudesmol is observed for the olefinic quaternary carbon C4, which resonates at approximately 124.48 ppm in γ-eudesmol and 125.98 ppm in 10-epi-γ-eudesmol. mdpi.com Furthermore, the chemical shifts of carbons C1 and C9 can corroborate the stereochemistry; these appear at 40.22 ppm and 42.28 ppm in γ-eudesmol, respectively, while in 10-epi-γ-eudesmol, they are found at 38.13 ppm and 39.46 ppm. mdpi.com This detailed structural information obtained from NMR is crucial for the unambiguous identification of 10-epi-gamma-eudesmol and for distinguishing it from its closely related isomers. mdpi.com
Chemometric Approaches in 10-epi-gamma-Eudesmol Analysis
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the analysis of complex mixtures like essential oils, chemometric techniques are invaluable for pattern recognition, classification, and identifying chemical markers. For 10-epi-γ-eudesmol, these approaches are frequently used in conjunction with chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate between plant sources, geographical origins, and chemotypes. nih.govthieme-connect.com The combination of hyphenated chromatographic methods with chemometric resolution techniques provides a powerful and complementary tool for the accurate analysis of essential oils containing this compound. nih.gov
Principal Component Analysis (PCA) for Chemotype Differentiation and Pattern Recognition
Principal Component Analysis (PCA) is a widely used multivariate statistical method that reduces the dimensionality of complex datasets while retaining most of the variance. researchgate.net In the context of 10-epi-γ-eudesmol research, PCA is instrumental in analyzing the chemical profiles of essential oils to identify patterns and differentiate chemotypes. thieme-connect.com By plotting the principal components (PCs), which are linear combinations of the original variables (metabolite concentrations), samples can be grouped based on their chemical similarity.
PCA has been successfully applied to differentiate Pelargonium graveolens chemotypes. thieme-connect.com In such analyses, the concentrations of multiple volatile compounds, including 10-epi-γ-eudesmol, citronellol, geraniol, and guaiadiene, are used as variables. The resulting PCA plots can distinguish cultivars based on the presence or absence of key sesquiterpenes. thieme-connect.com For example, the presence of 10-epi-γ-eudesmol has been identified as a key marker to distinguish Egyptian geranium oil from Bourbon and Chinese cultivars. thieme-connect.com
Similarly, PCA of GC-MS data from various plant extracts has demonstrated that oxygenated sesquiterpenes, with 10-epi-γ-eudesmol being a major component, are significant for discriminating between different extraction methods and solvents. researchgate.net This statistical approach allows for the identification of volatile metabolites that serve as chemical markers to differentiate samples from various sources or types. researchgate.net
Table 2: Application of PCA in Studies Involving 10-epi-γ-Eudesmol
| Study Focus | Plant/Source | Key Finding from PCA | Reference |
|---|---|---|---|
| Chemotype Differentiation | Pelargonium graveolens (Geranium) | Identified 10-epi-γ-eudesmol as a marker to distinguish Egyptian cultivars from Bourbon/China cultivars. | thieme-connect.com |
| Metabolite Profiling | Gynostemma bancanus | Differentiated extracts based on solvent polarity; GC-MS data highlighted 10-epi-γ-eudesmol as a major volatile component. | researchgate.net |
| Seasonal & Circadian Rhythms | Piper gaudichaudianum | Applied to verify the interrelationship in the composition of leaf essential oil collected at different times and months. | nih.gov |
| Chemophenetic Variation | Mespilodaphne cymbarum | Revealed three distinct groups (leaf, bark, fruit) based on essential oil composition, with PC1 and PC2 explaining 79.4% of the total variance. | mdpi.com |
Method Validation and Reproducibility in Analytical Research
To ensure that the identification and quantification of 10-epi-γ-eudesmol are accurate and reliable, the analytical methods used must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). unito.it
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of 10-epi-γ-eudesmol. Validation of GC-MS methods involves establishing and verifying several performance characteristics to ensure reproducibility across different studies. For example, a validated method would specify the exact type of capillary column (e.g., DB-5MS) and chromatographic conditions to ensure consistent retention times.
Quantitative analysis requires the use of calibration curves constructed with a pure standard of 10-epi-γ-eudesmol over a specific concentration range. The linearity of the method is confirmed by a high coefficient of determination (R²) for the calibration curve, typically greater than 0.99. The sensitivity of the method is defined by the LOD (the lowest concentration of analyte that can be reliably detected) and the LOQ (the lowest concentration that can be quantitatively measured with acceptable precision and accuracy). unito.it Precision, assessed through repeatability and intermediate precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unito.it
Table 3: Example of Validation Parameters for GC-MS Quantification of 10-epi-γ-Eudesmol
| Validation Parameter | Typical Value/Specification | Description |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Gold standard for identification and quantification. |
| Retention Time | ~17.10 min on a DB-5MS column | The specific time at which the compound elutes from the GC column under defined conditions. |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between concentration and instrument response over a defined range (e.g., 10–500 µg/mL). |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest analyte concentration detectable by the instrument. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest analyte concentration that can be measured with a defined level of precision and accuracy. |
| Precision (RSD%) | < 13.6% (Intermediate Precision) | The relative standard deviation of results from multiple analyses, indicating the method's reproducibility. |
Data adapted from: unito.it
Compound Index
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 10-epi-gamma-Eudesmol |
| alpha-Eudesmol |
| beta-Eudesmol (B191218) |
| Citronellol |
| Citronellyl formate |
| DEET (N,N-diethyl-meta-toluamide) |
| Dihydro-β-agarofuran |
| Elemol (B1671167) |
| Farnesyl diphosphate (B83284) (FDP) |
| Geraniol |
| Geranyl formate |
| Isomenthone |
| Isorhamnetin aglycone |
| Kaempferol 3,7-di-O-glucoside |
| Kaempferol 3-O-glucoside |
| Kaempferol 3-O-rhamnoside-glucoside |
| (l)-Linalool |
| Myrisetin 3-O-glucoside-rhamnoside |
| Pentadecanoic acid |
| Quercetin 3-O-glucoside |
| Quercetin 3-O-pentose |
| Quercetin 3-O-pentoside-glucoside |
| Quercetin 3-O-rhamnoside-glucoside |
| Valerianol (B1241482) |
| δ-Guaiene |
Investigative Biological Activities and Molecular Interactions of 10 Epi Gamma Eudesmol
Antimicrobial Properties
10-epi-gamma-eudesmol has demonstrated notable antimicrobial effects against a range of pathogens. smolecule.com It is often a component of essential oils known for their antimicrobial action, such as those from Pelargonium graveolens (geranium), Amyris balsamifera, and Piper barbatum. mdpi.com
Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)
Research indicates that 10-epi-gamma-eudesmol exhibits activity against both Gram-positive and Gram-negative bacteria. In a study of Piper barbatum essential oil, 10-epi-gamma-eudesmol, although present at a low concentration (1.07%), was identified as one of the most active antibacterial components, alongside β-eudesmol. mdpi.comresearchgate.netnih.gov This oil showed very strong activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 264 µg/mL. mdpi.comnih.gov Bioautography assays confirmed that the chromatographic region containing β-eudesmol and 10-epi-gamma-eudesmol was responsible for the antimicrobial action against both Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.comresearchgate.net
Essential oils containing 10-epi-gamma-eudesmol have shown efficacy against various bacterial strains. For instance, geranium oil, with 10-epi-gamma-eudesmol as one of its constituents (4.4% to 5.37%), demonstrated strong activity against all clinical isolates of S. aureus, including multidrug-resistant strains, with MIC values ranging from 0.25 to 2.50 μL/mL. nih.govnih.govresearchgate.net Similarly, essential oil from Ferula assa-foetida, containing 4.37% 10-epi-gamma-eudesmol, exhibited significant antibacterial effects against oral pathogens like Streptococcus mutans. nih.gov
Table 1: Antibacterial Activity of Essential Oils Containing 10-epi-gamma-Eudesmol
| Essential Oil Source | Bacterial Strain | 10-epi-gamma-Eudesmol Content (%) | Observed Effect (MIC) |
|---|---|---|---|
| Piper barbatum | Staphylococcus aureus | 1.07 | 264 µg/mL |
| Pelargonium graveolens | Staphylococcus aureus (clinical isolates) | 4.4 - 5.37 | 0.25–2.50 μL/mL |
| Ferula assa-foetida | Streptococcus mutans | 4.37 | Significant growth inhibition |
Antifungal Activity
The antifungal potential of 10-epi-gamma-eudesmol is also recognized. smolecule.com The essential oil of Piper barbatum, containing 10-epi-gamma-eudesmol, displayed very strong antifungal activity against Candida albicans (MIC of 132 µg/mL) and Candida tropicalis (MIC of 264 µg/mL). mdpi.comnih.gov Furthermore, the essential oil of Cymbopogon nardus, which includes 10-epi-gamma-eudesmol, has shown antifungal activity against Aspergillus flavus and A. parasiticus. rsdjournal.org Essential oil from Ferula assa-foetida has also been noted for its antifungal properties. nih.gov
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Cell Signaling Modulation)
The proposed mechanisms for the antimicrobial action of 10-epi-gamma-eudesmol are linked to its chemical nature as a sesquiterpene alcohol. These types of compounds are known to interact with microbial cells in several ways. One suggested mechanism is the disruption of the bacterial cell membrane, which can alter its permeability and integrity, leading to cell death. smolecule.com Additionally, it is proposed that 10-epi-gamma-eudesmol may modulate cell signaling pathways within the microbes, interfering with essential processes required for their growth and proliferation. The presence of a hydroxyl group in its structure is considered crucial for its high antimicrobial activity. mdpi.comresearchgate.net
Insect Repellent and Acaricidal Properties
Beyond its antimicrobial effects, 10-epi-gamma-eudesmol is a potent agent against certain arthropods, particularly ticks.
Efficacy Against Ticks (e.g., Amblyomma americanum)
Significant research has highlighted the efficacy of (-)-10-epi-gamma-eudesmol as a repellent and acaricide against the lone star tick, Amblyomma americanum. researchgate.netacs.orgusda.gov This compound was isolated as the primary active component from geranium oil (Pelargonium graveolens) in bioactivity-guided fractionation studies. acs.orgusda.gov
In laboratory bioassays using a vertical filter paper method, (-)-10-epi-gamma-eudesmol demonstrated high repellency. researchgate.netacs.org At a concentration of 0.103 mg/cm², it repelled over 90% of ticks, and at 0.052 mg/cm², it repelled 73.3% of ticks. researchgate.netacs.orgusda.gov Its performance was comparable to the widely used synthetic repellent DEET at concentrations of 0.052 mg/cm² and higher. researchgate.netacs.org However, (-)-10-epi-gamma-eudesmol's repellency decreased significantly at a concentration of 0.026 mg/cm², whereas DEET lost its effectiveness at the lower concentration of 0.013 mg/cm². researchgate.netacs.orgusda.gov These findings underscore its potential for development as a natural alternative to synthetic tick repellents. acs.org
Table 2: Repellency of (-)-10-epi-gamma-Eudesmol Against Amblyomma americanum Nymphs
| Compound | Concentration (mg/cm²) | Tick Repellency (%) |
|---|---|---|
| (-)-10-epi-gamma-Eudesmol | 0.103 | 90 |
| (-)-10-epi-gamma-Eudesmol | 0.052 | 73.3 |
| (-)-10-epi-gamma-Eudesmol | 0.026 | Much lower repellency |
| DEET (Reference) | ≥ 0.052 | Similar to (-)-10-epi-gamma-Eudesmol |
| DEET (Reference) | 0.013 | Much lower repellency |
Comparative Repellency Studies
The repellent properties of 10-epi-gamma-eudesmol have been evaluated against several arthropods, often in direct comparison with the synthetic repellent standard, N,N-diethyl-meta-toluamide (DEET). In a notable study using a vertical filter paper bioassay, (-)-10-epi-γ-eudesmol, isolated from geranium oil, demonstrated significant repellency against nymphs of the lone star tick, Amblyomma americanum. acs.orgresearchgate.netusda.gov At a concentration of 0.103 mg/cm², it repelled 90% of the ticks, while a lower concentration of 0.052 mg/cm² achieved 73.3% repellency. acs.orgresearchgate.netusda.gov The compound's performance was comparable to DEET at concentrations of 0.052 mg/cm² and higher. acs.orgresearchgate.net However, its efficacy diminished at 0.026 mg/cm², a concentration at which DEET remained more effective. acs.orgresearchgate.net
Further research has investigated its effects on other species, such as the yellow fever mosquito, Aedes aegypti. iastate.edu In assays measuring both spatial and contact repellency, 10-epi-γ-eudesmol showed the highest and most consistent levels of repellent activity among twelve sesquiterpenes tested. iastate.edu These findings underscore the potential of 10-epi-γ-eudesmol as a natural alternative for pest management. acs.orgresearchgate.net
Table 1: Comparative Repellency of 10-epi-gamma-Eudesmol vs. DEET against Amblyomma americanum Nymphs
| Compound | Concentration (mg/cm²) | Repellency (%) | Source(s) |
|---|---|---|---|
| (-)-10-epi-γ-Eudesmol | 0.103 | 90.0 | acs.org, researchgate.net |
| (-)-10-epi-γ-Eudesmol | 0.052 | 73.3 | acs.org, researchgate.net |
| (-)-10-epi-γ-Eudesmol | 0.026 | Lower Efficacy | acs.org, researchgate.net |
| DEET | ≥0.052 | Similar to Eudesmol | acs.org, researchgate.net |
| DEET | 0.013 | Lower Efficacy | acs.org, researchgate.net |
Elucidation of Repellent Mechanisms (e.g., Sensory System Interactions)
The precise repellent mechanisms of 10-epi-gamma-eudesmol are still under investigation, but evidence suggests they involve interactions with the sensory systems of arthropods. smolecule.com Bioactive compounds in essential oils are known to influence the sensory mechanisms of mosquitoes, which can impair their ability to locate hosts. nih.gov The efficacy of 10-epi-gamma-eudesmol as a repellent against ticks points to potential interactions with their sensory apparatus. smolecule.com It is hypothesized that, like many plant-derived repellents, this compound may act on olfactory or gustatory receptors, creating an aversive sensory signal that deters the pest from approaching or landing. nih.gov Further research is required to identify the specific receptors and neural pathways that 10-epi-gamma-eudesmol modulates to exert its repellent effect. smolecule.com
Anti-inflammatory Investigations
Enzyme Inhibition in Inflammatory Pathways
10-epi-gamma-eudesmol has been identified as a potential anti-inflammatory agent, with studies indicating its ability to inhibit key enzymes involved in inflammatory cascades. In silico molecular docking studies of compounds from agarwood oil, including 10-epi-γ-eudesmol, predicted strong binding affinity to major anti-inflammatory receptors. researchgate.net Research on essential oils containing this compound further supports this role. For instance, essential oils from Laurus nobilis, which contain 10-epi-γ-eudesmol, have demonstrated the ability to inhibit the soluble epoxide hydrolase (sEH) enzyme, a target for anti-inflammatory therapies. nih.gov Other studies on essential oils rich in related compounds have pointed towards the inhibition of enzymes like cyclooxygenase-2 (COX-2), a critical mediator of inflammation. researchgate.net
Modulation of Cell Signaling in Inflammatory Responses
Beyond direct enzyme inhibition, 10-epi-gamma-eudesmol is implicated in the modulation of complex cell signaling pathways that govern inflammation. It has been identified as a key active phytoconstituent in Crateva religiosa that may contribute to its therapeutic effects in diabetic nephropathy, a condition with a significant inflammatory component. plos.orgnih.gov The compound is linked to the modulation of the PI3K-Akt, AGE-RAGE, and IL-17 signaling pathways, which are involved in inflammatory responses, oxidative stress, and cell death. plos.orgnih.gov Furthermore, studies on agarwood oil, which contains 10-epi-γ-eudesmol, have shown a significant, dose-dependent reduction of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a mouse model of ear inflammation. researchgate.net Phytochemicals, in general, are known to suppress chronic inflammation by modulating multiple pathways, including those involving MAPKs and NF-κB. frontiersin.org
In Vitro Cytotoxicity Studies
10-epi-gamma-eudesmol has demonstrated cytotoxic activity against various cancer cell lines in vitro, primarily as a component of essential oils. Agarwood essential oil from Aquilaria sinensis, containing 3.07% 10-epi-γ-eudesmol, showed a dose- and time-dependent reduction in the proliferation of several tumor cell lines. plos.org The oil induced apoptosis in human liver cancer (HepG2) cells and exhibited notable cytotoxicity against human breast cancer (MDA-MB-231) and mouse melanoma (B16F10) cell lines. plos.org In another study, essential oil from Schinus terebinthifolius, containing 0.2% 10-epi-γ-eudesmol, was found to be cytotoxic to human leukemia (HL-60) and cervical carcinoma (HeLa) cells. tandfonline.com Gaharu bouya oil, which also contains significant amounts of this compound, has likewise been reported to have cytotoxic effects against HeLa, breast cancer (MCF7), and colon cancer (HT-29) cells.
Table 2: In Vitro Cytotoxicity of Essential Oils Containing 10-epi-gamma-Eudesmol
| Essential Oil Source | Cell Line | IC₅₀ (µg/mL) | Exposure Time | Source(s) |
|---|---|---|---|---|
| Aquilaria sinensis | HepG2 (Liver) | 43.19 | 72h | plos.org |
| Aquilaria sinensis | MDA-MB-231 (Breast) | 59.84 | 72h | plos.org |
| Aquilaria sinensis | B16F10 (Melanoma) | 59.04 | 72h | plos.org |
| Gaharu Bouya Oil | HeLa (Cervical) | ~77.9 (35.1 µM) | Not Specified |
Effects on Cancer Cell Lines (e.g., HeLa, MCF7, HT-29)
The sesquiterpenoid 10-epi-γ-Eudesmol, found in the essential oil of various plants, has demonstrated cytotoxic effects against several human cancer cell lines. Research involving gaharu bouya oil, which contains a significant amount of this compound, has shown its ability to inhibit the proliferation of HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. nih.gov
While detailed IC50 values for 10-epi-γ-Eudesmol alone on these specific cell lines are not extensively documented in the provided results, the cytotoxic activity of the essential oils rich in this compound points towards its potential as an anticancer agent. nih.gov For instance, gaharu bouya oil, containing 10-epi-γ-eudesmol among other eudesmol derivatives, was tested against HeLa, MCF7, and HT-29 cell lines. nih.gov The presence of 10-epi-γ-eudesmol is considered a key factor in the observed cytotoxicity. It is important to note that the cytotoxic effects of the whole essential oil may result from synergistic interactions between its various components.
Further research is ongoing to elucidate the specific mechanisms by which 10-epi-γ-eudesmol exerts its cytotoxic effects and to evaluate its potential as a standalone therapeutic agent or in combination with other treatments.
Table 1: Investigated Cancer Cell Lines and the Role of 10-epi-gamma-Eudesmol
| Cell Line | Cancer Type | Source of 10-epi-gamma-Eudesmol | Observed Effect |
| HeLa | Cervical Cancer | Gaharu bouya oil | Cytotoxic |
| MCF-7 | Breast Cancer | Gaharu bouya oil | Cytotoxic |
| HT-29 | Colon Cancer | Gaharu bouya oil | Cytotoxic |
Role in Essential Oil Bioactivity
In the essential oil of Amyris balsamifera (West Indian sandalwood), 10-epi-γ-eudesmol is believed to work synergistically with other compounds like elemol (B1671167) and valerianol (B1241482) to enhance the oil's antimicrobial activity. This highlights that the biological effects of an essential oil are often the result of complex interactions between its constituents, rather than the action of a single molecule.
Furthermore, 10-epi-γ-eudesmol has been identified as a key repellent against the lone star tick (Amblyomma americanum). acs.orgdtic.milusda.gov Studies on geranium oil revealed that this compound was a major active component responsible for the oil's repellent properties. acs.orgusda.gov At certain concentrations, its repellency was comparable to the synthetic repellent DEET. acs.orgdtic.milresearchgate.netscilit.com This acaricidal property suggests its potential application in agriculture and personal care products.
The presence of 10-epi-γ-eudesmol in agarwood (Aquilaria species) essential oil is also considered a marker of its quality. cropj.com It is one of the major sesquiterpenoid constituents in treated agarwood oil, contributing to its characteristic aroma and, potentially, its medicinal properties. cropj.com
Comparison with Related Sesquiterpenoids
10-epi-γ-Eudesmol belongs to the eudesmane (B1671778) class of sesquiterpenoids, which includes several isomers such as α-, β-, and γ-eudesmol, as well as their various epi-derivatives. hmdb.ca The key distinctions between these closely related compounds lie in the position and stereochemistry of the hydroxyl group and other substituents on the eudesmane skeleton.
While they share a common structural framework, these subtle differences can lead to significant variations in their biological activities. For instance, while 10-epi-γ-eudesmol shows cytotoxic effects, other eudesmol isomers have also been investigated for their anticancer properties. researchgate.net β-eudesmol, for example, has been shown to inhibit the proliferation of various tumor cells, including HeLa cells, and exhibits anti-angiogenic and antitumor activities. researchgate.net Similarly, α-eudesmol is known to induce apoptosis (programmed cell death) in cancer cells. researchgate.net
In silico molecular docking studies have suggested that 10-epi-γ-eudesmol, along with other sesquiterpenoids like jinkoh-eremol and agarospirol (B1665057) from agarwood oil, exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors. nih.govresearchgate.netmdpi.com This suggests a potential for anti-inflammatory activity, a property also attributed to other sesquiterpenoids like guaiol. researchgate.net
The differentiation of these isomers can be challenging due to their similar chromatographic behavior. Advanced analytical techniques such as chiral gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are often required for their unambiguous identification.
Table 2: Comparison of Bioactivities of Related Sesquiterpenoids
| Compound | Key Bioactivity |
| 10-epi-gamma-Eudesmol | Cytotoxic, Tick Repellent, Anti-inflammatory (predicted) |
| beta-Eudesmol (B191218) | Anti-angiogenic, Antitumor |
| alpha-Eudesmol | Apoptosis-inducing |
| Guaiol | Anti-inflammatory, Antimicrobial |
| Jinkoh-eremol | Anti-inflammatory (predicted) |
| Agarospirol | Anti-inflammatory (predicted) |
Molecular Target Identification and Pathway Modulation
Receptor Binding Studies
While direct receptor binding studies specifically for 10-epi-γ-eudesmol are not extensively detailed in the provided search results, in silico molecular docking studies provide strong indications of its potential interactions with various molecular targets. These computational models predict that 10-epi-γ-eudesmol can bind to specific receptors, which may in turn influence a range of physiological responses.
Studies on agarwood oil, which contains 10-epi-γ-eudesmol, have suggested a strong binding affinity of this compound, along with jinkoh-eremol and agarospirol, to major anti-inflammatory and immunomodulatory receptors. nih.govresearchgate.netmdpi.com This suggests that the anti-inflammatory effects observed with agarwood oil may be, at least in part, attributable to the interaction of these sesquiterpenoids with key receptors in inflammatory pathways. nih.govresearchgate.netmdpi.com
Network Pharmacology and Molecular Docking Approaches
Network pharmacology, a computational approach that investigates the complex interactions between drug compounds and biological systems, has been employed to explore the potential mechanisms of action of 10-epi-γ-eudesmol. researchgate.netplos.orgmdpi.com These studies, often combined with molecular docking simulations, aim to identify the potential molecular targets and biological pathways modulated by this compound. researchgate.netplos.orgteknolabjournal.com
A network pharmacology study on the essential oil of Aquilaria malaccensis (agarwood) identified several potential cancer-related targets for its constituent compounds, including 10-epi-γ-eudesmol. researchgate.net Key targets identified through this approach include EGFR, JUN, TP53, SRC, MAPK3, AKT1, MYC, and CTNNB1. researchgate.net The biological processes associated with these targets include the regulation of cell proliferation, metabolic processes, and oxidative stress responses. researchgate.net
Molecular docking simulations further support these findings by predicting the binding affinity of 10-epi-γ-eudesmol to these target proteins. For instance, a study on citronella grass stem extract showed that 10-epi-γ-eudesmol had a favorable binding affinity to the androgen receptor (AR). teknolabjournal.com Another study investigating the therapeutic potential of Crateva religiosa for diabetic nephropathy identified 10-epi-γ-eudesmol as a potential active phytoconstituent, with AKT1, PPARG, and PTGS2 being key targets with good binding affinity. plos.org
These computational approaches provide a valuable framework for understanding the multifaceted biological activities of 10-epi-γ-eudesmol and for guiding further experimental validation of its molecular targets and pathways.
Table 3: Predicted Molecular Targets of 10-epi-gamma-Eudesmol from Network Pharmacology and Molecular Docking Studies
| Predicted Target | Associated Biological Process/Pathway | Study Context |
| EGFR, JUN, TP53, SRC, MAPK3, AKT1, MYC, CTNNB1 | Cancer-related pathways, cell proliferation, metabolic processes | Agarwood essential oil |
| Androgen Receptor (AR) | - | Citronella grass stem extract |
| AKT1, PPARG, PTGS2 | Inflammatory response, oxidative stress, cell death | Diabetic nephropathy |
Research Applications and Future Perspectives for 10 Epi Gamma Eudesmol
Utility as a Phytochemical Marker for Authenticity
10-epi-gamma-eudesmol serves as a crucial phytochemical marker for the authentication of essential oils, particularly that of Pelargonium graveolens (rose geranium). researchgate.net Its presence and concentration can help distinguish genuine geranium oil from synthetic versions or those adulterated with other substances. The unique stereochemistry of 10-epi-gamma-eudesmol, specifically the epimerization at the C-10 position, makes it a reliable indicator of the oil's natural origin. researchgate.net
The presence or absence of 10-epi-gamma-eudesmol, along with other key sesquiterpenes like guaia-6,9-diene, has been suggested as a clear indicator of the cultivar or country of origin for Pelargonium oil. researchgate.net For instance, it is a known constituent of geranium oils from Africa and Egypt. researchgate.net This compound is also a significant component in the essential oils of other plants, including agarwood (Aquilaria spp.), where it contributes to the characteristic aroma and is considered a potential marker for authentication. traditionalmedicines.org In some commercial varieties of Cannabis sativa L., 10-epi-gamma-eudesmol has been identified as a representative compound. mdpi.com
However, the accurate identification and quantification of 10-epi-gamma-eudesmol can be challenging due to the potential for misidentification with its isomer, γ-eudesmol, as they can have overlapping chromatographic data. Advanced analytical techniques such as chiral gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are often required for unambiguous identification. researchgate.net
Applications in Natural Product Chemistry and Organic Synthesis
In the realm of natural product chemistry, 10-epi-gamma-eudesmol is a valuable chiral building block for the synthesis of other complex molecules. Its defined stereochemistry makes it an attractive starting material for the enantioselective synthesis of other eudesmane (B1671778) sesquiterpenoids and related natural products.
The biosynthesis of 10-epi-gamma-eudesmol itself is an area of interest. It is formed from the cyclization of farnesyl diphosphate (B83284) (FDP), a common precursor for sesquiterpenoids, through the action of specific enzymes called terpene cyclases. smolecule.com The enzyme 10-epi-gamma-eudesmol synthase, isolated from ginger (Zingiber zerumbet), catalyzes this reaction, also producing other eudesmol isomers like β-eudesmol and α-eudesmol. wikipedia.org Understanding the stereochemical control exerted by these enzymes in forming the eudesmane skeleton is a key area of research. smolecule.com
Development of Novel Biopesticides and Repellents
A significant area of application for 10-epi-gamma-eudesmol is in the development of natural and safer alternatives to synthetic pesticides. Research has demonstrated its effectiveness as a repellent against various pests.
One notable study highlighted its acaricidal properties, showing over 90% repellency against the lone star tick (Amblyomma americanum) at a concentration of 0.1 mg/cm². sci-hub.st Its repellency was found to be comparable to the synthetic repellent DEET at concentrations of 0.052 mg/cm² or higher. researchgate.net This suggests its potential as a key active ingredient in natural tick repellent formulations. smolecule.comthegoodscentscompany.com
Emerging Avenues in Antimicrobial Agent Development
10-epi-gamma-eudesmol has shown promise as an antimicrobial agent, exhibiting activity against various pathogens. While research in this area is still emerging, preliminary studies suggest its potential for development into natural preservatives and therapeutic agents. smolecule.com
In the essential oil of Amyris balsamifera, 10-epi-gamma-eudesmol is believed to work synergistically with other compounds like elemol (B1671167) and valerianol (B1241482) to enhance the oil's antimicrobial activity. Although the specific antibacterial activity of 10-epi-gamma-eudesmol is not as extensively studied as its isomer β-eudesmol, the general antimicrobial properties of eudesmane-type sesquiterpenes are well-documented. researchgate.netmdpi.com For instance, β-eudesmol has demonstrated activity against various bacteria and fungi. researchgate.netmdpi.com The complex composition of essential oils containing these compounds is thought to be an advantage in overcoming bacterial resistance mechanisms. nih.gov
Prospects in Other Biological Activity Research
Beyond its applications as a phytochemical marker, synthetic precursor, and biopesticide, 10-epi-gamma-eudesmol is being investigated for other biological activities. evitachem.com Preliminary research indicates potential antioxidant and cytotoxic activities, though these areas require more in-depth investigation. smolecule.com
The structurally similar compound, β-eudesmol, has been more extensively studied and shown to possess a range of pharmacological activities, including anti-tumor, anti-angiogenic, and neuroprotective effects. researchgate.net Given the structural similarities, it is plausible that 10-epi-gamma-eudesmol may exhibit similar biological properties, warranting further research into its potential therapeutic applications. evitachem.com The Prediction of Activity Spectra for Substances (PASS) tool has been used to predict a range of potential biological activities for related compounds, suggesting avenues for future experimental validation for 10-epi-gamma-eudesmol. nih.gov
Gaps in Current Knowledge and Directions for Future Research
Despite the promising applications of 10-epi-gamma-eudesmol, there are significant gaps in our understanding of this compound.
Deeper Mechanistic Elucidation of Biological Activities
A primary area for future research is the detailed investigation of the mechanisms of action underlying its observed biological activities. evitachem.com While it is known to be a product of enzyme-catalyzed reactions, the specific molecular targets and signaling pathways through which it exerts its repellent, antimicrobial, and any potential anti-inflammatory or cytotoxic effects are largely unknown. evitachem.com
For instance, understanding how 10-epi-gamma-eudesmol interacts with insect olfactory receptors could lead to the design of more potent and specific repellents. Similarly, identifying its cellular targets in microbes could facilitate the development of novel antimicrobial drugs. Research into its isomer, β-eudesmol, has revealed its ability to inhibit angiogenesis by suppressing the CREB signaling pathway and to stimulate neurite outgrowth through the activation of mitogen-activated protein kinases. researchgate.net Similar in-depth mechanistic studies are crucial for 10-epi-gamma-eudesmol to unlock its full therapeutic and commercial potential.
Further research should focus on:
Receptor binding assays to identify specific protein targets.
Cell signaling studies to map the pathways modulated by the compound.
Enzyme inhibition assays to determine its effect on key enzymes involved in pathological processes.
In vivo studies to validate the findings from in vitro experiments and to understand its physiological effects in whole organisms.
By addressing these knowledge gaps, the scientific community can pave the way for the rational design and development of new products based on the unique properties of 10-epi-gamma-eudesmol.
Advanced Synthetic Methodologies for Enantiopure Production
The stereospecific synthesis of 10-epi-gamma-eudesmol, a member of the eudesmane family of sesquiterpenoids, presents a significant challenge due to the presence of multiple stereocenters, including a key all-carbon quaternary center at the C10 position. Achieving enantiopure production is critical for potential applications where specific stereoisomers may exhibit distinct biological activities. Research into the synthesis of eudesmanoids has led to the development of advanced methodologies that provide precise control over stereochemistry.
A prominent strategy involves the catalytic enantioselective alkylation of vinylogous ester substrates. nih.govacs.org This approach, often utilizing a palladium catalyst, is instrumental in forging the C(10) all-carbon quaternary stereocenter with high levels of selectivity. acs.orgnih.gov Once this crucial stereocenter is established, it can direct the stereochemistry of subsequent reactions. For instance, the C(10) quaternary center controls the stereochemical outcome of a diastereoselective olefin hydrogenation, which establishes the desired syn stereochemistry at the C(7) position, a common feature in many eudesmane sesquiterpenoids. acs.orgacs.org This strategic use of catalytic asymmetric reactions provides a highly selective and efficient route toward the eudesmane skeleton. nih.gov
Another successful approach to enantiopure eudesmanoids employs a chiral pool strategy, starting from readily available and enantiomerically pure natural products. smolecule.com For example, a multi-step asymmetric synthesis for eudesmane sesquiterpenoids like (+)-costic acid has been developed starting from (R)-carvone. jst.go.jp This pathway involves key steps such as radical cyclization to form the bicyclic core of the eudesmane skeleton. jst.go.jp Synthetic strategies have also been developed from other precursors like dihydrocarvone. smolecule.com While these methods may require more steps compared to some catalytic approaches, they leverage the inherent chirality of the starting material to produce the target enantiomer.
Table 1: Comparison of Synthetic Strategies for Enantiopure Eudesmanoids
| Synthetic Strategy | Key Transformation | Catalyst/Starting Material | Advantages |
| Catalytic Enantioselective Alkylation | Forging the C(10) all-carbon quaternary center | Palladium catalyst with vinylogous ester substrates | High enantioselectivity, efficient |
| Chiral Pool Synthesis | Building upon an existing chiral scaffold | (R)-carvone, Dihydrocarvone | Access to specific enantiomers based on starting material |
Biotechnological Production and Metabolic Engineering
The natural biosynthesis of 10-epi-gamma-eudesmol provides a blueprint for developing biotechnological production platforms. In plants and microorganisms, the synthesis originates from the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). smolecule.comnih.gov The key enzymatic step is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (or cyclases).
The dedicated enzyme responsible for this conversion is 10-epi-gamma-eudesmol synthase (EC 4.2.3.84). wikiwand.comwikipedia.org This enzyme facilitates the complex cyclization cascade of the linear FPP molecule, ultimately forming the characteristic bicyclic eudesmane skeleton and introducing a hydroxyl group to yield 10-epi-gamma-eudesmol. smolecule.com A 10-epi-γ-eudesmol synthase has been identified and characterized from several plant species, including Pelargonium graveolens (rose-scented geranium). researchgate.netnih.govresearchgate.net
Metabolic engineering offers a promising avenue for the sustainable and scalable production of 10-epi-gamma-eudesmol, circumventing the reliance on slow-growing plant sources or complex chemical syntheses. This approach typically involves harnessing the metabolic machinery of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net The core strategy involves heterologously expressing the gene encoding 10-epi-gamma-eudesmol synthase in a selected microbial host.
To enhance the yield, further engineering of the host's metabolism is often necessary. This includes boosting the endogenous supply of the FPP precursor by upregulating the native mevalonate (B85504) (MVA) pathway (in yeast) or the methylerythritol phosphate (B84403) (MEP) pathway (in bacteria). nih.gov In some cases, an entire heterologous MVA pathway is introduced into E. coli to increase the FPP pool available to the terpene synthase. researchgate.net Such strategies have been successfully applied for the production of related sesquiterpenoids, like β-eudesmol, where an engineered E. coli strain containing genes for the MVA pathway and a β-eudesmol synthase achieved significant titers. researchgate.net These examples demonstrate the feasibility of applying similar metabolic engineering principles for the high-level production of 10-epi-gamma-eudesmol in microbial cell factories. portlandpress.com
Table 2: Key Elements in the Biotechnological Production of 10-epi-gamma-Eudesmol
| Component | Description | Example Organism/Pathway |
| Precursor | (2E,6E)-Farnesyl Diphosphate (FPP) | Universal C15 isoprenoid precursor |
| Key Enzyme | 10-epi-gamma-eudesmol synthase (EC 4.2.3.84) | Pelargonium graveolens, Zingiber zerumbet wikiwand.comnih.gov |
| Production Host | Engineered microorganisms | Escherichia coli, Saccharomyces cerevisiae |
| Metabolic Pathway | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) | Upregulated to increase FPP supply |
Long-Term Ecological Impact Studies
The potential application of 10-epi-gamma-eudesmol as a pest control agent, owing to its repellent and acaricidal properties, necessitates a thorough evaluation of its long-term ecological impact. smolecule.com The deliberate release of any bioactive compound into the environment requires an understanding of its persistence, bioaccumulation potential, and toxicity to non-target organisms.
Currently, comprehensive long-term ecological impact studies focused specifically on isolated 10-epi-gamma-eudesmol are not widely available in public literature. However, preliminary ecotoxicological information can be gleaned from regulatory dossiers for complex natural substances where it is a known constituent. For instance, the registration dossier for the extract of Bulnesia sarmienti lists 10-epi-gamma-eudesmol as a component and includes summaries of various ecotoxicological endpoints. europa.eu These dossiers compile data on environmental fate and behavior, including biodegradation, bioaccumulation, and toxicity to a range of aquatic and terrestrial organisms. europa.eu
The key parameters typically investigated in such studies are summarized in the table below. These studies assess the potential for the substance to persist in different environmental compartments (water, soil), its likelihood of accumulating in the food chain, and its acute or chronic toxicity to representative species such as fish, aquatic invertebrates (like Daphnia), algae, and soil macroorganisms. europa.eu
Given that environmental factors can influence the natural production of terpenes in plants, understanding the baseline levels and variability of compounds like 10-epi-gamma-eudesmol in various ecosystems is also relevant. nih.govarabjchem.org The need for ecologically stable pest control agents is well-recognized, as some existing treatments can have undesirable environmental residues. jst.go.jp Therefore, dedicated long-term studies on 10-epi-gamma-eudesmol are crucial to establish a full environmental safety profile and ensure that its use would not pose an undue risk to ecosystem health.
Table 3: Relevant Endpoints for Ecological Impact Assessment of 10-epi-gamma-Eudesmol
| Endpoint Category | Specific Study Type | Purpose |
| Environmental Fate | Hydrolysis, Phototransformation in water/soil | Determines persistence and degradation pathways |
| Environmental Fate | Biodegradation in water, sediment, and soil | Assesses how quickly microorganisms break down the compound |
| Bioaccumulation | Aquatic / Terrestrial Bioaccumulation studies | Evaluates the potential for the compound to concentrate in organisms |
| Ecotoxicity | Short- and long-term toxicity to fish | Assesses impact on vertebrate aquatic life |
| Ecotoxicity | Short- and long-term toxicity to aquatic invertebrates | Assesses impact on organisms like water fleas (Daphnia) |
| Ecotoxicity | Toxicity to aquatic algae and cyanobacteria | Assesses impact on primary producers in aquatic systems |
| Ecotoxicity | Toxicity to soil macroorganisms | Assesses impact on terrestrial ecosystem health |
Q & A
Basic Research Questions
Q. How is 10-epi-gamma-Eudesmol identified and quantified in plant extracts?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying 10-epi-gamma-Eudesmol in plant extracts. Retention indices (e.g., 16.20, 16.68, 17.10 min) and spectral matches (e.g., molecular ion at m/z 222) are used for confirmation . Quantitative analysis involves calibration curves with reference standards, ensuring reproducibility across studies. Researchers must validate column specifications (e.g., polar/non-polar stationary phases) to resolve co-eluting terpenoids .
Q. What are the standard protocols for isolating 10-epi-gamma-Eudesmol from essential oils?
- Methodological Answer : Steam distillation or hydrodistillation followed by fractional crystallization or preparative GC are common isolation methods. For example, Elsholtzia ciliata essential oil isolation involves distillation at 100°C for 4 hours, with subsequent purification using silica gel chromatography. Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals (e.g., δ 4.17 ppm for hydroxyl groups) .
Q. How do researchers address variability in 10-epi-gamma-Eudesmol content across plant samples?
- Methodological Answer : Variability is mitigated through controlled cultivation conditions (e.g., soil pH, light exposure) and standardized harvesting times. Statistical tools like ANOVA are used to assess environmental and genetic factors. Replicate sampling (≥3 biological replicates) and reporting relative standard deviations (RSD) in GC-MS data are critical .
Advanced Research Questions
Q. What molecular mechanisms underlie 10-epi-gamma-Eudesmol's neurotrophic effects?
- Methodological Answer : In vitro studies using rat pheochromocytoma (PC-12) cells demonstrate that 10-epi-gamma-Eudesmol (100–150 μM) induces neurite outgrowth via phosphoinositide-specific phospholipase C (PI-PLC) and mitogen-activated protein kinase (MAPK) pathways. Researchers use inhibitors (e.g., U-73122 for PI-PLC, PD98059 for MAPK) to validate pathway involvement. Intracellular Ca²⁺ flux is measured via fura-2 assays under extracellular Ca²⁺-free conditions to isolate endoplasmic reticulum contributions .
Q. How can conflicting bioactivity data for 10-epi-gamma-Eudesmol be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., pro-differentiative vs. cytotoxic effects) often arise from concentration-dependent responses. Dose-response curves (e.g., 10–200 μM) and time-course experiments (e.g., 24–72 hours) clarify thresholds. Sensitivity analyses, such as comparing cell viability (via MTT assays) with neurite elongation metrics, are essential. Predefined analysis plans (per Recommendation 8.1) reduce post hoc bias .
Q. What experimental designs are optimal for studying 10-epi-gamma-Eudesmol's synergistic effects with other terpenoids?
- Methodological Answer : Fractional factorial designs or isobolographic analysis are used to evaluate synergies. For example, combining 10-epi-gamma-Eudesmol with β-elemene (at subthreshold concentrations) in cancer cell lines requires rigorous controls:
- Positive control : Single-compound IC₅₀ doses.
- Negative control : Vehicle-only treatment.
Synergy is quantified via combination indices (CI <1) using CompuSyn software .
Q. How should researchers handle ethical and data management challenges in preclinical studies?
- Methodological Answer : Pseudonymized data (e.g., sample IDs linked to encrypted metadata) must comply with GDPR or local regulations. Storage protocols (e.g., encrypted cloud servers with audit trails) and access logs are mandatory. Data sharing agreements should specify reuse conditions, particularly for cytotoxicity datasets .
Data Interpretation and Reporting
Q. What statistical methods are recommended for analyzing 10-epi-gamma-Eudesmol's dose-response relationships?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are applied to dose-response data. Outliers are identified via Grubbs’ test (α=0.05) and reported transparently. Sensitivity analyses, such as bootstrapping confidence intervals, ensure robustness. Results must include effect sizes (e.g., Cohen’s d) rather than p-values alone .
Q. How can researchers ensure reproducibility in synthesizing 10-epi-gamma-Eudesmol derivatives?
- Methodological Answer : Detailed synthetic protocols (e.g., reaction temperatures, catalyst loadings) must be documented using platforms like protocols.io . Nuclear Overhauser effect spectroscopy (NOESY) confirms stereochemical purity of derivatives. Independent replication by a second lab, blinded to original conditions, is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
